molecular formula C10H12N4O B14865051 N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-3-yl)methanamine

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-3-yl)methanamine

Cat. No.: B14865051
M. Wt: 204.23 g/mol
InChI Key: SHOKHPMKWLASOD-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-3-yl)methanamine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring and an oxadiazole ring, which are both important structures in medicinal chemistry due to their biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

    N-Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-3-yl)methanamine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-2-yl)methanamine
  • N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-4-yl)methanamine
  • N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-3-yl)ethanamine

Uniqueness

The uniqueness of N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(pyridin-3-yl)methanamine lies in its specific substitution pattern and the presence of both pyridine and oxadiazole rings. This combination can confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C10H12N4O/c1-7-13-10(14-15-7)9(11-2)8-4-3-5-12-6-8/h3-6,9,11H,1-2H3

InChI Key

SHOKHPMKWLASOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C2=CN=CC=C2)NC

Origin of Product

United States

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